Hepta-N-acetylchitoheptaose

Enzymology Chitin Deacetylase Substrate Specificity

Using lower DP chitooligosaccharides (DP3-DP6) in deacetylase assays causes 2.5x signal loss and false negatives in plant immunity studies. Chitoheptaose (DP7) is the minimal length for strong peroxidase (POD) elicitation and full enzyme active-site occupancy. • 2.5x higher deacetylase activity vs. DP3 - optimal signal-to-noise. • Required for insect chitinase co-crystallization (OfChtII, 2.2 Å). • Reducing-end protection for site-specific glycoconjugate synthesis. ≥95% purity, white powder. Full analytical documentation. Global shipping.

Molecular Formula C56H93N7O36
Molecular Weight 1440.4 g/mol
CAS No. 79127-58-5
Cat. No. B047546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepta-N-acetylchitoheptaose
CAS79127-58-5
SynonymsGlcNAc1-b-4-GlcNAc1-b-4-GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1;  N,N’,N’’,N’’’,N’’’’,N’’’’’,N’’’’’’-Heptaacetylchitoheptaaose;  Hepta-N-acetylchitoheptaose
Molecular FormulaC56H93N7O36
Molecular Weight1440.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O
InChIInChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1
InChIKeyUKZKHAFAYSQVFL-MBGZTGDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepta-N-acetylchitoheptaose: Identity & Specifications


Hepta-N-acetylchitoheptaose (CAS 79127-58-5), also referred to as (GlcNAc)₇ or chitinheptaose, is a defined chitin oligosaccharide with a degree of polymerization (DP) of 7 [1]. It consists of a linear chain of seven β-1,4-linked N-acetyl-D-glucosamine (GlcNAc) units with the molecular formula C₅₆H₉₃N₇O₃₆ and a molecular weight of approximately 1440.37 g/mol [2][3]. As a high-DP member of the N-acetylchitooligosaccharide family, it exhibits biological properties distinct from its lower DP analogs (e.g., DP3-DP6), which is critical for its specific applications [4].

Why Hepta-N-acetylchitoheptaose (DP7) Is Irreplaceable


The biological and enzymatic behavior of N-acetylchitooligosaccharides is highly dependent on their degree of polymerization (DP). Generic substitution of Hepta-N-acetylchitoheptaose (DP7) with lower DP analogs like tri-N-acetylchitotriose (DP3) or tetra-N-acetylchitotetraose (DP4) is not scientifically valid due to fundamentally different binding kinetics, elicitor activity thresholds, and enzymatic processing [1]. For instance, a minimum chain length of DP7 is often required to trigger specific plant defense responses, such as strong peroxidase (POD) activation, a phenomenon not observed with shorter oligomers [2]. Furthermore, the compound serves as a structurally distinct substrate for chitin-modifying enzymes, yielding different products and kinetics compared to its shorter or longer-chain relatives, making it irreplaceable for precise mechanistic studies and specific bioassays [3][4].

Hepta-N-acetylchitoheptaose (DP7) Comparative Evidence


Chitin Deacetylase Activity: DP7 vs. DP3 and DP4

In enzymatic assays with chitin deacetylase (EC 3.5.1.41), Hepta-N-acetylchitoheptaose (DP7) serves as the benchmark substrate against which the relative activity on other oligomers is measured. The enzyme exhibits significantly lower activity on shorter chitin oligomers. Specifically, the activity on tri-N-acetylchitotriose (DP3) is only 38.9% of the activity observed with Hepta-N-acetylchitoheptaose. Similarly, the activity on tetra-N-acetylchitotetraose (DP4) is 41.8% of that on Hepta-N-acetylchitoheptaose [1]. This quantitative difference demonstrates that DP7 is a more efficient substrate for this enzyme, making it essential for assays requiring maximal sensitivity or for studying the enzyme's natural substrate preference.

Enzymology Chitin Deacetylase Substrate Specificity

Distinct Deacetylation Patterns of DP7 vs. Shorter Oligomers

The mode of enzymatic deacetylation differs fundamentally between Hepta-N-acetylchitoheptaose (DP7) and shorter oligosaccharides. Studies with chitin deacetylase from Mucor rouxii show that tetra-N-acetylchitotetraose (DP4) and penta-N-acetylchitopentaose (DP5) are fully deacetylated by the enzyme. In stark contrast, for Hepta-N-acetylchitoheptaose (DP7) (and also hexa-N-acetylchitohexaose (DP6)), the reducing-end GlcNAc residue always remains intact and is not deacetylated [1]. This is not a simple difference in rate, but a qualitative difference in the final product, directly influencing downstream applications like conjugation chemistry or generation of partially deacetylated standards.

Enzymology Chitin Deacetylase Substrate Processing

Plant Elicitor Activity: DP7 vs. Lower DP Oligomers

The ability of chitooligosaccharides to elicit plant defense responses is strongly dependent on their degree of polymerization. A comparative study in wheat leaves demonstrated that only purified oligomers with a degree of polymerization (DP) ≥ 7 strongly elicited peroxidase (POD) activity, a key marker of plant defense activation [1]. Hepta-N-acetylchitoheptaose (DP7) meets this minimum threshold. The study explicitly notes that shorter oligomers were ineffective at eliciting this specific POD response. This positions DP7 as a critical tool for studying plant innate immunity, whereas lower DP analogs (DP2-DP6) would fail to trigger the same pathway.

Plant Biology Innate Immunity Elicitor

Structural Probe for Group II Chitinase: DP7 Complex

The high-resolution (2.2 Å) crystal structure of the Ostrinia furnacalis Group II chitinase catalytic domain 1 (OfChtII-C1) was solved in complex with Hepta-N-acetylchitoheptaose (NAG)₇ [1]. This structural data, deposited in the PDB (ID: 5Y2B), provides atomic-level insights into how this specific chitinase accommodates a heptasaccharide substrate within its long, deep substrate-binding cleft [2]. The use of the heptamer (DP7) was crucial for mapping the full extent of the enzyme's active site and understanding its endochitinase activity. Shorter oligomers would not fully occupy the binding cleft and could fail to reveal critical enzyme-substrate interactions [3].

Structural Biology Chitinase X-ray Crystallography

Antitumor Activity In Vivo: DP7 vs. DP5

Hepta-N-acetylchitoheptaose exhibits significant antitumor activity in vivo against Sarcoma 180 solid tumors in BALB/c mice, an effect attributed to immunomodulation rather than direct cytotoxicity [1]. A comparative analysis of chitooligosaccharides indicates that this activity is comparable to that of penta-N-acetylchitopentaose (DP5) [2]. This positions DP7 as a member of a select group of high-activity chitooligosaccharides for cancer research. While not uniquely superior to DP5 in this specific model, the data confirms DP7's potent bioactivity, which is distinct from that of many other lower and higher DP analogs that may lack this specific antitumor effect.

Oncology Immunotherapy In Vivo Efficacy

Hepta-N-acetylchitoheptaose (DP7) Recommended Applications


Maximizing Chitin Deacetylase Assay Sensitivity

As demonstrated by the direct comparative data in Section 3 [1], Hepta-N-acetylchitoheptaose (DP7) is the superior substrate choice for chitin deacetylase (EC 3.5.1.41) assays. Using DP7 as a substrate provides 2.5x the activity compared to tri-N-acetylchitotriose (DP3) and nearly 2.4x the activity compared to tetra-N-acetylchitotetraose (DP4). This significant increase in signal ensures higher assay sensitivity and a better signal-to-noise ratio, making it the optimal substrate for inhibitor screening, kinetic characterization, and high-throughput assays where maximal signal is critical.

Producing Partially Deacetylated Chitooligosaccharide Building Blocks

Research requiring a chitooligosaccharide with a specific, predictable deacetylation pattern should utilize DP7 as the starting material. The data presented in Section 3 [1] proves that chitin deacetylase leaves the reducing-end GlcNAc residue of DP7 intact, while it fully deacetylates shorter oligomers. Therefore, procuring DP7 is essential for the enzymatic production of a partially deacetylated heptamer with a protected reducing end, a valuable intermediate for site-specific conjugation and the synthesis of complex glycoconjugates.

Triggering Plant Defense Responses and Signaling

In plant innate immunity research, Hepta-N-acetylchitoheptaose is a critical tool for studying pathways that require long-chain chitin fragments. Based on the threshold effect identified in Section 3 [1], DP7 is the minimal length necessary to strongly elicit peroxidase (POD) activity, a key defense response. Lower DP analogs (DP2-DP6) will not trigger this same response. Researchers studying chitin-induced signaling cascades, gene expression (e.g., phytoalexin production), or ion fluxes in suspension-cultured cells must use DP7 to ensure pathway activation and avoid false negative results.

Co-crystallization with Insect Group II Chitinases

For structural studies of insect chitinases like OfChtII, Hepta-N-acetylchitoheptaose (DP7) is the essential ligand for co-crystallization experiments aimed at mapping the full substrate-binding cleft. As shown in Section 3 [1], the successful determination of the 2.2 Å crystal structure of OfChtII-C1 complexed with (NAG)₇ demonstrates that this heptasaccharide is the correct size to span the enzyme's entire active site. Procurement of DP7 is therefore required to generate the high-resolution structural data necessary for structure-based drug design of novel, species-specific insecticides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hepta-N-acetylchitoheptaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.